![molecular formula C8H11N5S B13336990 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336990.png)
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and thiadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various biological targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
3,5-Dimethyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to the combination of both pyrazole and thiadiazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H11N5S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3,5-dimethyl-1-(thiadiazol-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-8(9)6(2)13(11-5)3-7-4-14-12-10-7/h4H,3,9H2,1-2H3 |
InChI-Schlüssel |
GEJZMPWYZFXQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CSN=N2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


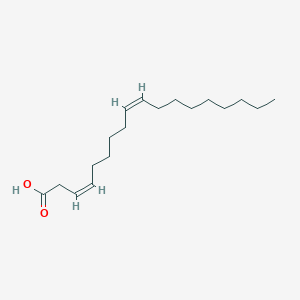

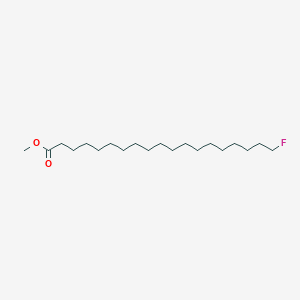
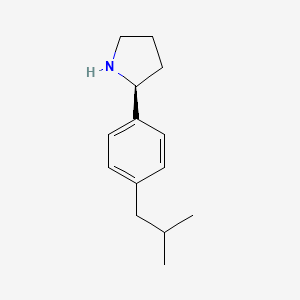
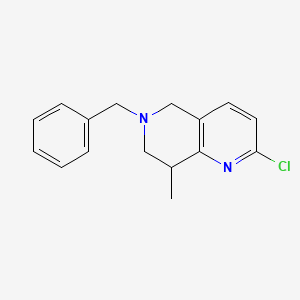
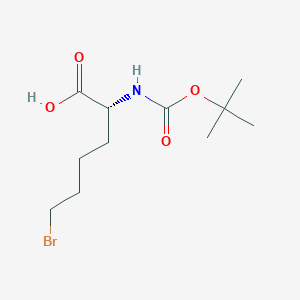
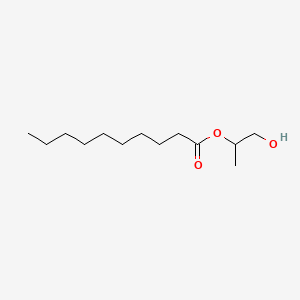
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
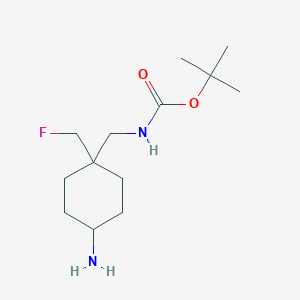
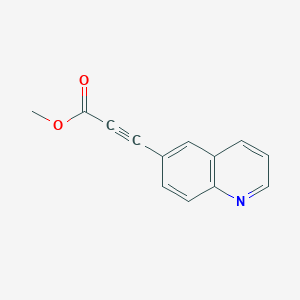
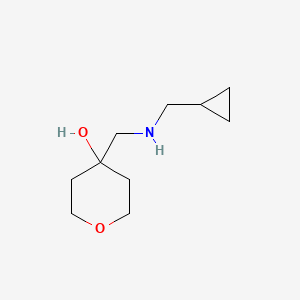
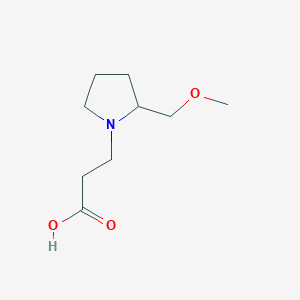
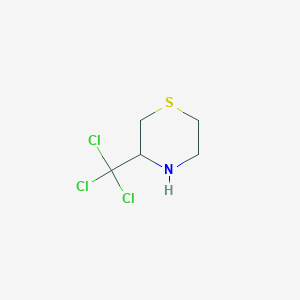
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
